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Compound of Interest

Compound Name: Nitromethane-d3

Cat. No.: B1582242

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR)
spectrum of pure nitromethane-d3 (CDsNOz). It is intended to serve as a detailed reference
for researchers and professionals who utilize this deuterated solvent in their work, particularly
in the fields of chemistry, materials science, and pharmacology. This document outlines the
characteristic spectral parameters, provides detailed experimental protocols for acquiring high-
quality spectra, and explains the underlying principles of the observed phenomena.

Executive Summary

Nitromethane-d3 is a widely used solvent in NMR spectroscopy, prized for its ability to
dissolve a variety of organic compounds and for its relatively simple NMR spectrum.
Understanding the NMR signature of the pure solvent is crucial for distinguishing analyte
signals from those of the solvent, especially when dealing with low concentration samples or for
the observation of subtle spectral features. This guide presents the key H, 13C, 2H, and >N
NMR spectral data for nitromethane-d3, supported by detailed experimental methodologies
and visual aids to facilitate a deeper understanding of the molecular interactions at play.

NMR Spectral Data of Nitromethane-d3

The NMR spectrum of nitromethane-d3 is characterized by signals from the residual protons
in the deuterated methyl group, the carbon-13 nucleus, the deuterium nuclei, and the nitrogen
nucleus. The quantitative data are summarized in the tables below.
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Proton (*H) and Carbon-13 (**C) NMR Data

The *H NMR spectrum of nitromethane-d3 is dominated by a residual signal from the -CHD:
group, while the 3C NMR spectrum shows a signal for the deuterated methyl carbon.

Chemical Shift () o Coupling Constant
Nucleus Multiplicity

[Ppm] (9) [Hz]
1H 4.33 Quintet 2)(H,D) = 1.9
13C 62.8 Septet 1J(C,D) = 21.0

Table 1: *H and 3C NMR spectral parameters for pure nitromethane-d3.

The multiplicity of the residual proton signal arises from coupling to the two deuterium atoms
(spin I=1), following the 2nl+1 rule, which results in a quintet (221+1=5). Similarly, the carbon-
13 signal is split into a septet (231+1=7) by the three attached deuterium atoms.

Deuterium (H) and Nitrogen (*>*N) NMR Data

The 2H NMR provides a direct observation of the deuterium nuclei, while 1>°N NMR gives insight
into the electronic environment of the nitrogen atom.

Nucleus Chemical Shift (8) [ppm] Reference

(Referenced to residual *H
2H ~4.33 .
signal)

15N 0.0 Nitromethane (neat)

Table 2: 2H and >N NMR spectral parameters for pure nitromethane-d3.

The 2H chemical shift is nearly identical to the *H chemical shift.[1] Nitromethane itself is the
accepted primary reference standard for 1*N NMR spectroscopy.[2]

Experimental Protocols
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Acquiring high-quality NMR spectra of pure nitromethane-d3 requires careful sample
preparation and the selection of appropriate acquisition parameters. The following are
representative protocols for *H, 13C, 2H, and >N NMR spectroscopy.

Sample Preparation

For the analysis of pure nitromethane-d3, the liquid is used neat.
o Sample Purity: Use high-purity nitromethane-d3 (=99.5 atom % D).

* NMR Tube: Transfer approximately 0.6 mL of neat nitromethane-d3 into a clean, dry 5 mm
NMR tube. The sample height should be sufficient to cover the NMR probe's receiver coils
(typically 4-5 cm).

o Referencing: For *H and 3C NMR, referencing can be done internally using the known
chemical shifts of the residual solvent peaks. For 1°N NMR, nitromethane serves as its own
reference. For 2H NMR, the spectrum is typically referenced to the residual *H signal of the
solvent in a separate experiment or by using the known 2H chemical shift.

'H NMR Acquisition

e Spectrometer Frequency: 400 MHz

e Pulse Sequence: Standard single-pulse (zg)
e Pulse Angle: 30°

e Spectral Width: 10 ppm

e Acquisition Time: 4 s

o Relaxation Delay: 2 s

e Number of Scans: 8

13C NMR Acquisition

e Spectrometer Frequency: 100 MHz
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Pulse Sequence: Single-pulse with proton decoupling (zgpg)
Pulse Angle: 30°

Spectral Width: 200 ppm

Acquisition Time: 2 s

Relaxation Delay: 5 s

Number of Scans: 64

’H NMR Acquisition

Spectrometer Frequency: 61.4 MHz (on a 400 MHz 1H system)
Pulse Sequence: Standard single-pulse (zg)

Pulse Angle: 90°

Spectral Width: 10 ppm

Acquisition Time: 2 s

Relaxation Delay: 1 s

Number of Scans: 16

Note: The spectrometer should be run in unlocked mode as there is no separate deuterated
solvent for the lock system.

SN NMR Acquisition

Spectrometer Frequency: 40.5 MHz (on a 400 MHz 1H system)
Pulse Sequence: Single-pulse with proton decoupling (zgpg)

Pulse Angle: 90°
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Spectral Width: 400 ppm

Acquisition Time: 1 s

Relaxation Delay: 10 s

Number of Scans: 1024 or more (due to low sensitivity)

Visualization of NMR Coupling Interactions

The observed multiplicities in the *H and 13C NMR spectra of nitromethane-d3 are a direct
result of spin-spin coupling between the nuclei. These interactions can be visualized as a
logical relationship diagram.

Residual *H (in -CHD>) 15C

2J(H,D)=1.9Hz /Y(C,D)=21.0Hz
(Quintet) (Septet)

2H (Deuterium)

Click to download full resolution via product page
Caption: Coupling pathways in Nitromethane-d3.

This diagram illustrates that the residual proton is coupled to the two deuterium nuclei over two
bonds, resulting in a quintet. The carbon-13 nucleus is coupled to the three deuterium nuclei
over one bond, leading to a septet.

Workflow for NMR Analysis of Pure Nitromethane-d3

A typical workflow for the NMR analysis of pure nitromethane-d3 involves several key steps
from sample preparation to final data analysis.
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Caption: NMR analysis workflow.
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This workflow outlines the sequential steps from preparing the neat nitromethane-d3 sample
to the final analysis of the processed NMR spectrum, including the identification of chemical
shifts, multiplicities, and coupling constants.

Conclusion

The NMR spectrum of pure nitromethane-d3 is well-defined and understood. The
characteristic chemical shifts and coupling patterns of the residual *H and 13C signals provide a
clear spectral signature. This in-depth guide serves as a valuable resource for researchers,
enabling them to confidently identify the NMR signals of nitromethane-d3 and to set up
appropriate experimental conditions for its analysis. A thorough understanding of the solvent's
NMR properties is fundamental for accurate and reliable interpretation of the spectra of
dissolved analytes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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